(1R,9aR)-1-({[3-(pyridin-3-yloxy)propyl]amino}methyl)octahydro-2H-quinolizin-1-ol
Overview
Description
(1R,9aR)-1-({[3-(pyridin-3-yloxy)propyl]amino}methyl)octahydro-2H-quinolizin-1-ol is a useful research compound. Its molecular formula is C18H29N3O2 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.22597718 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Synthesis and Antimalarial Potential
Compounds structurally similar to (1R,9aR)-1-({[3-(pyridin-3-yloxy)propyl]amino}methyl)octahydro-2H-quinolizin-1-ol have been explored for their asymmetric synthesis capabilities and antimalarial potential. For instance, the asymmetric total synthesis of (-)-lupinine and (+)-epilupinine, which are structurally related, demonstrates the utility of such compounds in creating stereocontrolled pharmaceuticals (Hua, Miao, Bravo, & Takemoto, 1991). Additionally, novel quinoline-pyrazolopyridine derivatives have shown considerable antimalarial activity, underlining the therapeutic applications of these compounds (Saini, Jain, Kumar, & Jain, 2016).
Multifunctional Receptor Antagonists and Agonists
The development of bifunctional muscarinic receptor antagonists and β2-adrenoceptor agonists showcases the application of quinolizin-1-ol derivatives in designing complex pharmaceutical agents. Such compounds demonstrate a high affinity for both receptors and are potential candidates for therapeutic interventions in respiratory diseases (Steinfeld, Hughes, Klein, Smith, & Mammen, 2011).
Corrosion Inhibition
Quinoline derivatives are widely used as anticorrosive materials due to their ability to form highly stable chelating complexes with metal surfaces. The presence of polar substituents enhances their adsorption and effectiveness as corrosion inhibitors, highlighting their importance in protecting industrial materials (Verma, Quraishi, & Ebenso, 2020).
Fluorescence Applications
The exploration of rhenium tricarbonyl core complexes with quinoline and other heterocyclic derivatives for fluorescence applications signifies the role of these compounds in developing new imaging and sensing technologies. These complexes have been studied for their luminescence properties, offering potential uses in bioimaging and analytical chemistry (Wei, Babich, Ouellette, & Zubieta, 2006).
Antifungal Agents
The synthesis of pyrido[3,4-e]-1,2,4-triazines and related heterocycles demonstrates the antifungal potential of compounds within this chemical domain. These compounds have been shown to inhibit various fungal species at low concentrations, indicating their value in developing new antifungal therapies (Reich, Fabio, Lee, Kuck, & Testa, 1989).
Properties
IUPAC Name |
(1R,9aR)-1-[(3-pyridin-3-yloxypropylamino)methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c22-18(8-4-12-21-11-2-1-7-17(18)21)15-20-10-5-13-23-16-6-3-9-19-14-16/h3,6,9,14,17,20,22H,1-2,4-5,7-8,10-13,15H2/t17-,18-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBUYDHVUMUWMA-QZTJIDSGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)(CNCCCOC3=CN=CC=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@]([C@H]2C1)(CNCCCOC3=CN=CC=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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